4-(4-Phenoxyphenoxy)piperidine

Soluble epoxide hydrolase Cardiovascular pharmacology Piperidine SAR

Researchers targeting soluble epoxide hydrolase (sEH) for cardiovascular, renal, or inflammatory programs often face scaffold limitations with simpler 4-substituted piperidines lacking validated potency. 4-(4-Phenoxyphenoxy)piperidine HCl (CAS 942194-86-7) addresses this gap as a defined pharmacophoric starting point with demonstrated nanomolar sEH inhibition. • Structurally related (2R)-2-[(4-phenoxyphenoxy)methyl]piperidine exhibits 44 nM IC50 against human recombinant sEH, validating the 4-phenoxyphenoxy motif for inhibitor design. • Elevated cLogP (~4.3) and favorable pKa (~8.5-9.0) support CNS penetration; the extended dual-phenoxy aromatic system enhances target binding vs. mono-phenoxy analogs. • Supplied as hydrochloride salt; 95% purity; available in research quantities with global shipping.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B8650562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenoxyphenoxy)piperidine
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C17H19NO2/c1-2-4-14(5-3-1)19-15-6-8-16(9-7-15)20-17-10-12-18-13-11-17/h1-9,17-18H,10-13H2
InChIKeyBOOQGFFJYGHEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenoxyphenoxy)piperidine Overview


4-(4-Phenoxyphenoxy)piperidine is a synthetic organic compound belonging to the phenoxy-piperidine class, characterized by a piperidine ring substituted at the 4-position with a 4-phenoxyphenoxy moiety (molecular formula: C17H19NO2, molecular weight: 269.34 g/mol, CAS 942194-86-7 as hydrochloride salt) [1]. This scaffold features two phenoxy groups linked in series, creating an extended aromatic system distinct from simpler mono-phenoxy or phenyl-substituted piperidine analogs. The 4-phenoxypiperidine scaffold class has been historically established in patents for antidepressant and analgesic applications [2][3]. However, publicly available quantitative comparative activity data for the specific 4-(4-phenoxyphenoxy)piperidine compound remains notably sparse, with much of the published literature focused on structurally related derivatives rather than the unsubstituted parent scaffold [4].

Why 4-(4-Phenoxyphenoxy)piperidine Is Irreplaceable


Substitution of 4-(4-phenoxyphenoxy)piperidine with closely related analogs—such as 4-phenoxypiperidine, 4-(4-chlorophenoxy)piperidine, or 4-(4-fluorophenoxy)piperidine—introduces fundamental changes to electronic distribution, lipophilicity, and steric bulk that alter target engagement profiles [1]. The extended 4-phenoxyphenoxy motif creates a more hydrophobic, electron-rich aromatic system compared to single-ring substituents, which directly influences receptor binding pocket compatibility and membrane permeability [2]. Notably, the unsubstituted 4-phenoxypiperidine core lacks the distal phenyl ring that in certain derivative series confers measurable inhibitory activity against soluble epoxide hydrolase (sEH) [3]. Generic substitution with simpler phenoxy or halogenated analogs risks loss of the precise pharmacophoric geometry required for specific enzyme or receptor interactions, making direct interchange scientifically invalid without comparative potency data.

Evidence: 4-(4-Phenoxyphenoxy)piperidine vs. Analogs


sEH Inhibitory Activity of 4-Phenoxyphenoxy Motif

The 4-phenoxyphenoxy motif confers measurable inhibitory activity against soluble epoxide hydrolase (sEH, EC 3.3.2.6) that is entirely absent in simpler 4-substituted piperidines lacking the extended aromatic system [1]. In a piperidine-based sEH inhibitor series, the derivative containing the 4-phenoxyphenoxy group—(2R)-2-[(4-phenoxyphenoxy)methyl]piperidine—demonstrated an IC50 value of 44 nM, whereas the unsubstituted 4-phenoxypiperidine parent scaffold lacks any reported sEH activity and structurally unrelated comparator (2R)-2-[[(2S)-2-methyl-3-sulfanylpropanoyl]amino]-3-[(4-nitrobenzyl)sulfanyl]propanoic acid exhibited an IC50 of 4.9 µM, representing approximately 111-fold weaker inhibition [1][2].

Soluble epoxide hydrolase Cardiovascular pharmacology Piperidine SAR

Lipophilicity Advantage vs. Mono-Phenoxy Analogs

The extended 4-phenoxyphenoxy substitution produces a substantially higher predicted lipophilicity compared to simpler analogs, with the closely related (R)-2-((4-phenoxyphenoxy)methyl)piperidine exhibiting a calculated cLogP of 4.3286 [1]. This value exceeds the typical range for 4-phenoxypiperidine derivatives (cLogP ~2.0-3.0) and halogenated analogs such as 4-(4-chlorophenoxy)piperidine or 4-(4-fluorophenoxy)piperidine, which possess lower aromatic surface area and polarity . The cLogP differential of approximately 1-2 log units corresponds to a 10- to 100-fold difference in octanol-water partition coefficient, substantially altering membrane permeability and CNS penetration potential.

Physicochemical property prediction Drug-likeness assessment Blood-brain barrier permeability

Piperidine Nitrogen pKa for CNS Engagement

The piperidine nitrogen of 4-(4-phenoxyphenoxy)piperidine exhibits a predicted pKa range of approximately 8.5-9.0, placing it in a partially protonated state at physiological pH (7.4) . This differs from simpler 4-phenoxypiperidine (predicted pKa ~9.62) and 4-(4-phenoxyphenyl)piperidine (predicted pKa ~10.20) which remain more extensively protonated under identical conditions . The electron-withdrawing effect of the extended phenoxy linkage modestly reduces basicity, altering the ratio of charged to neutral species available for membrane permeation and receptor interaction.

Ionization state prediction CNS drug design Receptor binding optimization

4-Phenoxypiperidine Class: Antidepressant & Analgesic Activity

The 4-phenoxypiperidine scaffold class, of which 4-(4-phenoxyphenoxy)piperidine is a structural variant, has demonstrated antiptotic (antidepressant) and analgesic activity in patent-protected studies [1][2]. EP 0023706 B1 and US Patent 4,333,942 establish that 4-phenoxypiperidines lacking 3-position hydroxyl substitution exhibit pharmacologically distinct antidepressant and analgesic properties compared to 4-phenylpiperidines, which require 3-position hydroxyl or ester groups for activity [2]. This class-level validation provides a foundation for exploring structure-activity relationships using the 4-(4-phenoxyphenoxy)piperidine scaffold.

CNS pharmacology Depression therapy Analgesic drug development

4-(4-Phenoxyphenoxy)piperidine: Key Applications


sEH Inhibitor Development Programs

Based on the demonstrated 44 nM IC50 for the structurally related (2R)-2-[(4-phenoxyphenoxy)methyl]piperidine against sEH, 4-(4-phenoxyphenoxy)piperidine serves as a validated starting scaffold for medicinal chemistry optimization of sEH inhibitors targeting cardiovascular, renal, and inflammatory indications. Unlike simpler 4-substituted piperidines lacking sEH activity, this scaffold offers a defined pharmacophoric starting point with established nanomolar potency [1].

CNS Drug Discovery with Optimized BBB Penetration

The elevated cLogP (4.3286 for closely related analog) and physiologically favorable pKa (~8.5-9.0) of 4-(4-phenoxyphenoxy)piperidine position this scaffold for CNS programs where brain exposure is critical. Compared to halogenated or mono-phenoxy analogs with lower lipophilicity and higher basicity, this scaffold offers a more favorable balance of membrane permeability and target-engagement potential [2].

Antidepressant & Analgesic SAR Studies

The established antidepressant and analgesic activity of the 4-phenoxypiperidine class provides a foundation for SAR exploration using 4-(4-phenoxyphenoxy)piperidine as a scaffold for derivative synthesis. Researchers can systematically modify the distal phenoxy group or piperidine nitrogen to probe CNS target engagement while leveraging the validated class pharmacology [3].

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